

Optimizing Clinical Trial Endpoints for Breakthrough Therapy Designation (BTD)

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Compound of Interest

Compound Name: **BTD-1**

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This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing clinical trial endpoints for Breakthrough Therapy Designation (BTD) consideration by the U.S. Food and Drug Administration (FDA).

Frequently Asked Questions (FAQs)

Q1: What is Breakthrough Therapy Designation (BTD) and what are the criteria?

A1: Breakthrough Therapy Designation is a process designed to expedite the development and review of drugs intended for serious conditions where preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on at least one clinically significant endpoint.[\[1\]](#)[\[2\]](#)[\[3\]](#) To qualify, a therapy must target a serious or life-threatening condition and show a meaningful advantage over existing treatments.[\[4\]](#)[\[5\]](#)

Q2: What is a "clinically significant endpoint" for BTD consideration?

A2: For the purposes of BTD, a clinically significant endpoint generally refers to one that measures an effect on irreversible morbidity or mortality (IMM) or on symptoms that represent serious consequences of the disease.[\[1\]](#)[\[3\]](#) It can also include effects on established surrogate endpoints or intermediate clinical endpoints that are reasonably likely to predict clinical benefit.[\[1\]](#)[\[6\]](#)

Q3: What is the difference between a clinical endpoint and a surrogate endpoint?

A3: A clinical endpoint directly measures how a patient feels, functions, or survives (e.g., overall survival, improvement in symptoms).[7] A surrogate endpoint is a marker, such as a laboratory measurement or radiographic image, that is not itself a direct measure of clinical benefit but is thought to predict clinical benefit.[7][8] For example, tumor shrinkage (a surrogate endpoint) is often used to predict an improvement in overall survival (a clinical endpoint) in cancer trials.[9]

Q4: Is it common for BTD-designated drugs to be approved based on surrogate endpoints?

A4: Yes, it has become increasingly common. Between 2013 and 2023, 157 treatments with BTD were approved by the FDA.[7][10] Of the 105 that received traditional approval, over half (58%) were based on pivotal trials that used surrogate endpoints.[7][10] All 52 drugs that received accelerated approval under BTD were based on surrogate endpoints.[7][10]

Q5: What are the success rates for BTD applications and approvals?

A5: From the program's inception through December 2022, the FDA granted 40% of BTD requests.[11][12] A separate analysis of BTDs granted between 2013 and 2022 found that 72% of drugs that received the designation went on to win FDA approval.[10]

Q6: How much can BTD expedite the drug development process?

A6: BTD can significantly shorten the time to market. For oncology drugs, BTD has been shown to shorten the median clinical development time by 3.2 years (5.6 years with BTD vs. 8.8 years without).[13] Another analysis suggests an estimated 30% reduction in clinical development time for BTD-designated drugs compared to non-designated ones.[5]

Troubleshooting Guides

Issue: Uncertainty about whether preliminary data is sufficient for a BTD request.

Solution:

- **Maturity of Data:** While "preliminary" clinical data is acceptable, it must be sufficiently mature. For instance, a BTD request based on interim results from a very early timepoint in an ongoing study may be considered premature by the FDA.[4] It is advisable to wait for more complete data sets before submitting a request.[4]

- **Magnitude of Effect:** The data should demonstrate a substantial improvement over available therapies. This is a matter of judgment but generally implies a clear and meaningful advantage.[1][2]
- **Consult with FDA:** Request a Type B meeting with the FDA to discuss the potential BTD application. This allows for early alignment on expectations and requirements.[5]

Issue: Difficulty in selecting an appropriate primary endpoint for a BTD-focused clinical trial.

Solution:

- **Clinically Meaningful:** The chosen endpoint should be clinically meaningful for the disease in question. For example, "complete wound healing" was considered a clinically significant endpoint for a gene therapy targeting a serious vascular condition.[4]
- **Consider Surrogate Endpoints:** In many cases, especially in oncology, validated or reasonably likely surrogate endpoints can be used to expedite development.[7][14] Examples include progression-free survival (PFS) and objective response rate (ORR).[13]
- **Patient-Reported Outcomes (PROs):** Incorporating PROs can provide a more holistic view of the treatment's benefit and strengthen the evidence for clinical significance.
- **Regulatory Alignment:** Familiarize yourself with FDA guidance documents on endpoint selection for your specific therapeutic area.

Issue: Designing a clinical trial that is efficient and can adapt to emerging data.

Solution:

- **Adaptive Trial Designs:** Consider implementing an adaptive clinical trial design. These designs allow for pre-planned modifications to the trial based on interim data analysis.[15][16] This can lead to more efficient trials by, for example, adjusting sample size, dropping ineffective treatment arms, or enriching the patient population.[9][16]
- **Seamless Phase 2/3 Designs:** For oncology trials, a seamless Phase 2/3 design can be particularly attractive. In this design, Phase 2 and Phase 3 are conducted under the same protocol, with the Phase 2 data contributing to the final analysis.[9]

- Statistical Planning: Rigorous statistical planning is crucial for adaptive designs to control for Type I error and avoid bias.[\[17\]](#)

Data on BTD Program

Table 1: BTD Request and Approval Statistics

| Metric | Value | Time Period | Source |
|--|----------------|----------------------|---|
| BTD Requests Granted | 40% (439/1098) | Inception - Dec 2022 | [11] [12] |
| BTD Requests Denied | 47% (512/1098) | Inception - Dec 2022 | [12] |
| BTD Requests Withdrawn | 13% | Inception - Dec 2022 | [12] |
| Approval Rate for BTD-Designated Drugs | 72% | 2013 - 2022 | [10] |

Table 2: Impact of BTD on Clinical Development Timelines for Oncology Drugs

| Development Phase | With BTD (Median Years) | Without BTD (Median Years) | Time Saved (Median Years) | Source |
|----------------------|-------------------------|----------------------------|---------------------------|----------------------|
| Clinical Development | 5.6 | 8.8 | 3.2 | [13] |

Experimental Protocols

Example Protocol: Phase 1 Dose-Escalation Study in Oncology for a BTD Candidate

Title: A Phase 1, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of [Investigational Drug] in Patients with Advanced Solid Tumors.

Objectives:

- Primary: To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of [Investigational Drug].
- Secondary: To characterize the safety and tolerability profile, evaluate the pharmacokinetics (PK), and assess preliminary anti-tumor activity.

Methodology:

- Study Design: A standard 3+3 dose-escalation design will be used.[\[18\]](#)
- Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have failed standard therapies.
- Treatment: [Investigational Drug] will be administered orally, once daily, in 21-day cycles.
- Dose Escalation: Cohorts of 3-6 patients will be enrolled at escalating dose levels. Dose escalation will proceed based on the incidence of Dose-Limiting Toxicities (DLTs) observed during the first cycle.
- Assessments:
 - Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events will be graded according to CTCAE v5.0.
 - Pharmacokinetics: Blood samples will be collected at pre-specified time points to determine PK parameters.
 - Efficacy: Tumor assessments will be performed every two cycles using RECIST 1.1 criteria.

Example Protocol: Phase 2 Adaptive Two-Stage Design in Oncology

Title: A Phase 2, Single-Arm, Two-Stage Study of [Investigational Drug] in Patients with [Specific Cancer Type] Harboring [Specific Biomarker].

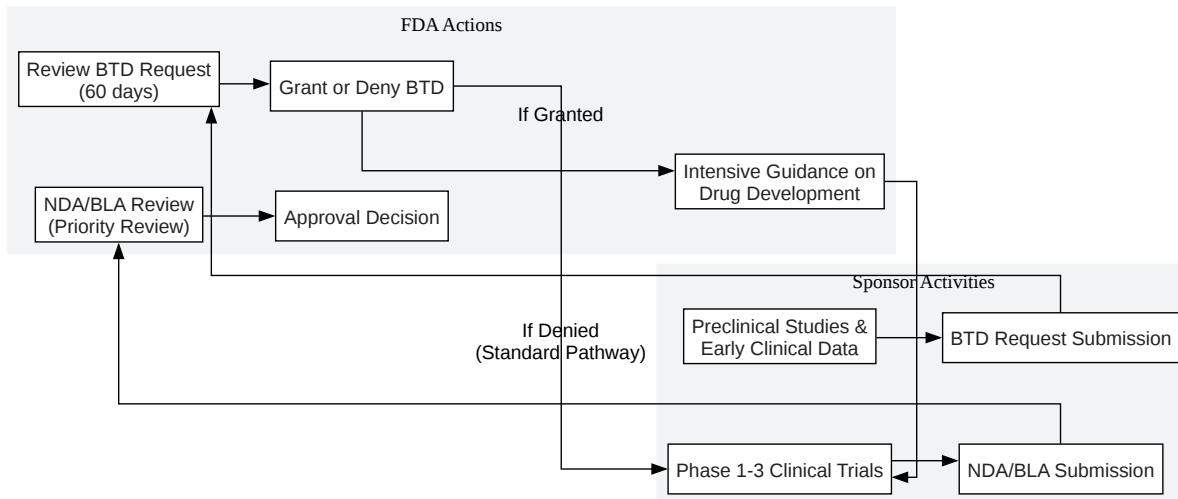
Objectives:

- Primary: To evaluate the Objective Response Rate (ORR) of [Investigational Drug].
- Secondary: To assess the Duration of Response (DoR), Progression-Free Survival (PFS), and safety.

Methodology:

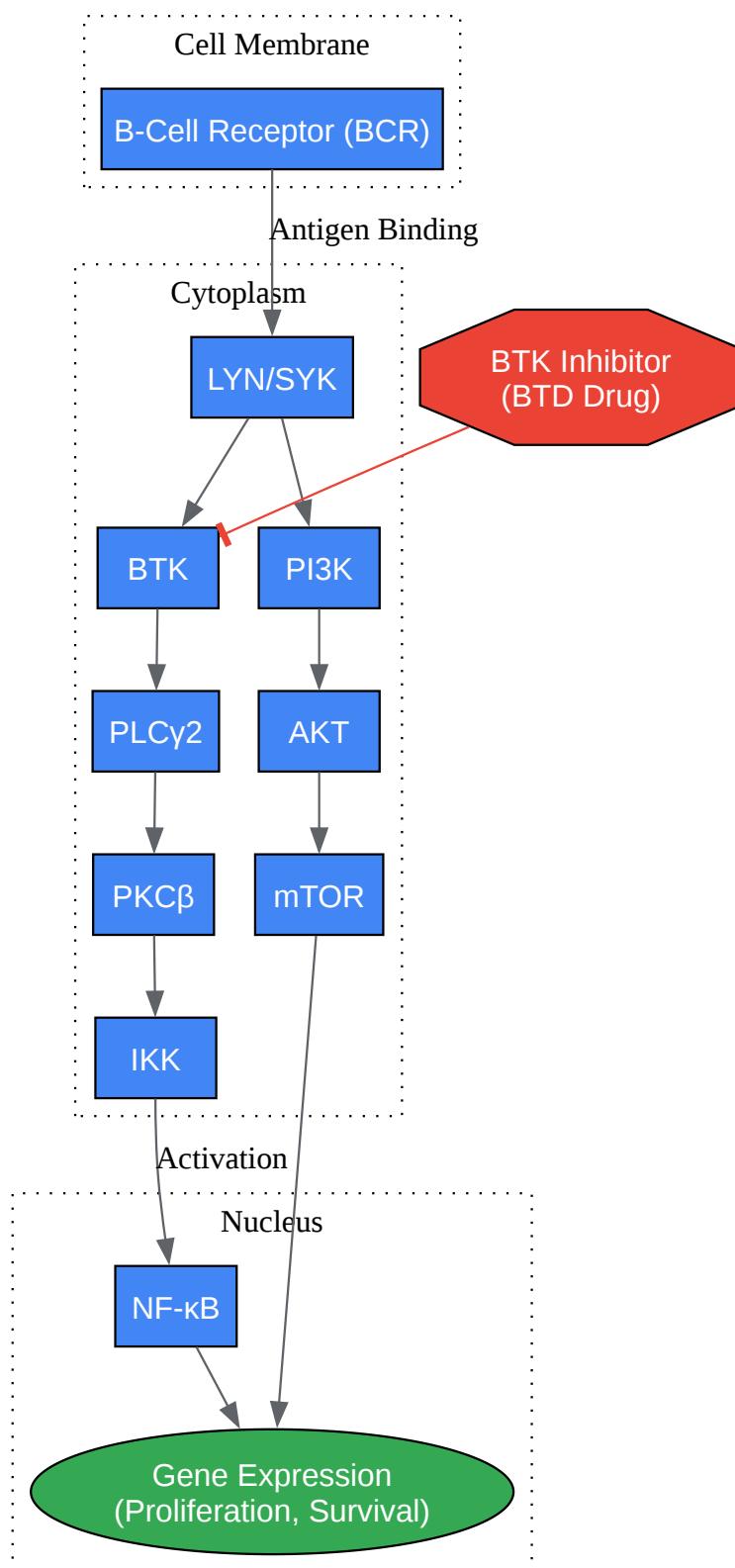
- Study Design: A Simon's optimal two-stage design will be employed.
- Patient Population: Patients with [Specific Cancer Type] and a confirmed [Specific Biomarker] who have received at least one prior line of therapy.
- Treatment: Patients will receive the RP2D of [Investigational Drug] determined in the Phase 1 study.
- Two-Stage Enrollment:
 - Stage 1: A pre-defined number of patients (e.g., 15) will be enrolled. If a minimum number of responses (e.g., 3) is observed, the study will proceed to the second stage.
 - Stage 2: An additional cohort of patients will be enrolled to meet the total planned sample size.
- Assessments:
 - Efficacy: ORR will be assessed by an independent review committee based on RECIST 1.1. DoR and PFS will also be evaluated.
 - Safety: Monitored as in the Phase 1 study.

Visualizations



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Caption: Workflow for Breakthrough Therapy Designation request and review.

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Caption: B-Cell Receptor signaling pathway, a target for some BTD drugs.

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